molecular formula C10H9N3O2S B2706782 N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide CAS No. 138712-77-3

N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide

Cat. No.: B2706782
CAS No.: 138712-77-3
M. Wt: 235.26
InChI Key: SSBKUYCZYQBQFN-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide is a synthetic organic compound featuring a 1,2,4-thiadiazole heterocycle fused with a benzamide group. Compounds containing the 1,2,4-thiadiazole and benzamide motifs are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. For instance, structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), serving as valuable pharmacological tools for neuropharmacological research . Furthermore, various thiazole and thiadiazole derivatives are extensively investigated for their potential in modulating immune and inflammatory responses , while benzamide-substituted heterocycles have demonstrated notable fungicidal and insecticidal activities in crop protection studies . This compound is provided for research use only and is intended for use by qualified professionals in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate its specific mechanism of action and potential applications in their respective fields.

Properties

IUPAC Name

N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-13-10(15)12-9(16-13)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBKUYCZYQBQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Benzene Carboxamide Group: The benzene carboxamide group can be introduced through a coupling reaction between the thiadiazole ring and a benzoyl chloride derivative in the presence of a base like triethylamine.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development. Below are the primary areas of application:

Anticancer Activity

N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide has shown promising anticancer properties in various studies:

  • Case Study: Cytotoxicity on Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Findings : The compound demonstrated significant growth inhibition against several cancer cell lines with percent growth inhibitions (PGIs) ranging from 51% to 86% across different cell types, including OVCAR-8 and NCI-H40 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Case Study: Antimicrobial Activity
    • Objective : To assess the effectiveness against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values recorded at 32 µg/mL and 64 µg/mL, respectively.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

  • Case Study: Inflammation Model
    • Objective : To investigate anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages.
    • Findings : Treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, suggesting potential therapeutic uses in inflammatory conditions.

Data Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerOVCAR-8PGI = 85.26%2023
AnticancerNCI-H40PGI = 75.99%2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by ~50%2025

Synthesis and Structure Analysis

The synthesis of this compound typically involves straightforward chemical reactions utilizing commercially available reagents. Structural confirmation is often achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular data, and physicochemical properties:

Compound Name Benzene Substituent Thiadiazole Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Features
N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide (Target) None 2-methyl, 3-oxo C10H9N3O2S 239.26 Not provided Parent compound; baseline SAR
3-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide 3-Cl 2-methyl, 3-oxo C10H8ClN3O2S 269.70 306976-39-6 Increased lipophilicity (Cl)
2-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide 2-Cl 2-methyl, 3-oxo C10H8ClN3O2S 269.70 Not provided Altered electronic effects (Cl position)
N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide 4-CH3 2-methyl, 3-oxo C11H11N3O2S 249.29 Not provided Enhanced solubility (methyl)
4-Chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide 4-Cl 2-(4-chlorobenzyl), 3-oxo C16H11Cl2N3O2S 368.25 1261289-04-6 High lipophilicity (dual Cl)
4-Methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide 4-CH3 2-(2-methylbenzoyl), 3-oxo C18H15N3O3S 353.40 478031-95-7 Steric bulk (benzoyl group)

Key Observations

Chlorine Substitution: The 3-chloro analog (CAS 306976-39-6) introduces a halogen at the benzene meta position, increasing molecular weight and lipophilicity (LogP) compared to the parent compound. This modification may enhance membrane permeability and target binding in hydrophobic pockets .

Methyl Substitution :

  • The 4-methyl analog () reduces polarity, improving solubility in organic solvents. This substitution is less electron-withdrawing than chlorine, which may stabilize the carboxamide group against hydrolysis .

Bulkier Substituents :

  • The 4-chloro analog with a 4-chlorobenzyl group (CAS 1261289-04-6) and the 2-methylbenzoyl-substituted compound (CAS 478031-95-7) introduce steric hindrance, which could either enhance selectivity or reduce metabolic clearance depending on the target .

This implies that analogs of the target compound may exhibit similar binding modes in enzymatic systems .

Commercial Availability and Purity

  • The 3-chloro analog (CAS 306976-39-6) is available from suppliers with MDL number MFCD00141742 and purity unspecified .
  • The 4-methylbenzoyl derivative (CAS 478031-95-7) is offered by CymitQuimica at ≥95% purity, though larger quantities (e.g., 10g) are discontinued .
  • BLD Pharm Ltd. supplies the 4-chloro/chlorobenzyl analog (CAS 1261289-04-6) at 98+% purity, indicating its relevance in high-throughput screening .

Biological Activity

N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C10H9N3O2S
  • Molecular Weight : 235.26 g/mol
  • Melting Point : 245-247 °C
  • Density : 1.42 g/cm³ (predicted)
  • pKa : 8.27 (predicted)

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of thiadiazole derivatives with benzenecarboxylic acid derivatives. One common route includes the use of hydrazine derivatives and subsequent cyclization reactions to form the thiadiazole ring .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties against various bacterial strains. Several studies have highlighted its effectiveness in inhibiting Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainInhibition Concentration (µg/mL)
1E. coli50
2S. aureus25
3P. aeruginosa30

These results indicate the compound's potential as a lead candidate for developing new antibacterial agents .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have shown it to be effective against various cancer cell lines, particularly breast cancer (MCF-7). The MTT assay results indicated that certain derivatives of the compound exhibited significant cytotoxic effects:

Compound DerivativeIC50 (µM)Cell Line
D-17MCF-7
D-610MCF-7
D-155MCF-7

The presence of electron-withdrawing groups increased the anticancer activity, suggesting a strong correlation between molecular structure and biological efficacy .

Anti-tubercular Activity

The compound has also been evaluated for its anti-tubercular properties. In vitro studies against Mycobacterium tuberculosis demonstrated significant inhibition at low concentrations:

Compound% Inhibition at 250 µg/mL% Inhibition at 100 µg/mL
2a9691
3a92-

These findings support the compound's potential as a therapeutic agent against tuberculosis .

Structure–Activity Relationship (SAR)

The SAR studies conducted on various derivatives of this compound reveal that modifications to the thiadiazole ring and substitution patterns on the benzene ring significantly influence biological activity. Specifically:

  • Electron-Withdrawing Groups : Enhance antimicrobial and anticancer activities.
  • Electron-Dongating Groups : Improve antioxidant potential.
  • Positioning of Substituents : The para position is particularly effective for increasing potency against microbial strains.

Study on Anticancer Activity

A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer properties using the MCF-7 cell line. The study found that compounds with halogen substitutions showed enhanced cytotoxicity compared to non-substituted analogs .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of various thiadiazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had superior activity compared to traditional antibiotics, suggesting their potential in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide, and how can reaction conditions be optimized for yield?

  • Methodology : Thiadiazole derivatives are typically synthesized via cyclization reactions. For example, acetonitrile reflux with iodine and triethylamine facilitates cyclization of intermediate thioureas to form the thiadiazole core. Optimizing solvent polarity (e.g., DMF for cyclization) and reaction time (1–3 minutes for rapid cyclization) can improve yields. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended . Substituent positioning (e.g., methyl groups) may require adjusting stoichiometric ratios of precursors to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data. Collect high-resolution diffraction data (e.g., Bruker SMART CCD detector) and apply multi-scan absorption corrections (SADABS). Validate bond lengths (e.g., C–C: 1.50–1.54 Å) and angles against expected values .
  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on diagnostic signals (e.g., thiadiazole C=S at ~170 ppm in 13C^{13}C-NMR). Compare with analogous thiadiazole derivatives for consistency .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound against specific pharmacological targets?

  • Methodology :

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values against S. aureus or E. coli). For kinase inhibition (e.g., LIMK-1/2), use fluorescence-based ADP-Glo™ assays with recombinant enzymes. Include positive controls (e.g., LIMKi-3) for comparison .
  • Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.

Q. What strategies are recommended for resolving contradictions in spectral or biological activity data during characterization?

  • Methodology :

  • Multi-technique validation : Cross-validate NMR assignments with HSQC and HMBC experiments. For crystallographic discrepancies (e.g., R-factor >0.05), re-refine data using alternative software (e.g., Olex2) .
  • Biological replicates : Repeat activity assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to rule out experimental variability. Analyze substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity) to explain outliers .

Q. How can synthetic protocols be optimized to address challenges in regioselectivity or byproduct formation?

  • Methodology :

  • Regioselective cyclization : Use directing groups (e.g., methyl at position 2 of thiadiazole) to control ring closure. Monitor reaction progress via TLC to terminate before byproduct formation .
  • Catalytic optimization : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization. For byproducts derived from over-oxidation, employ inert atmospheres (N2_2) and reducing agents (e.g., Na2_2S2_2O3_3) .

Q. What computational or experimental approaches are used to study the structure-activity relationship (SAR) of this compound?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., LIMK-1 ATP-binding pocket). Focus on hydrogen bonding between the carboxamide group and kinase residues (e.g., Asp469) .
  • Analog synthesis : Modify the benzene ring (e.g., nitro or methoxy substituents) and compare IC50_{50} values to map pharmacophore requirements. Validate predictions with SPR (surface plasmon resonance) binding assays .

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